molecular formula C19H24N4O4S2 B2549806 7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421499-66-2

7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2549806
CAS No.: 1421499-66-2
M. Wt: 436.55
InChI Key: DESOYNJCAKICSN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidothiazine class, characterized by a fused bicyclic framework combining pyrimidine and thiazine rings. The structure features a 7-ethyl-8-methyl substitution on the pyrimidine core, a 6-oxo group, and a 4-sulfamoylphenethyl carboxamide side chain.

Properties

IUPAC Name

7-ethyl-8-methyl-6-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c1-3-16-12(2)22-19-23(18(16)25)10-14(11-28-19)17(24)21-9-8-13-4-6-15(7-5-13)29(20,26)27/h4-7,14H,3,8-11H2,1-2H3,(H,21,24)(H2,20,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESOYNJCAKICSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazine ring fused with a pyrimidine moiety. Its chemical formula is C16H21N3O4SC_{16}H_{21}N_3O_4S with a molecular weight of 351.42 g/mol. The presence of the sulfonamide group suggests potential antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies showed that derivatives similar to this compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Sulfonamides are often associated with the inhibition of pro-inflammatory cytokines. A study involving similar thiazine derivatives reported a reduction in tumor necrosis factor-alpha (TNF-α) levels in treated models . This suggests that the compound may modulate inflammatory pathways effectively.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of thiazine derivatives in models of neurodegenerative diseases. For instance, compounds structurally related to this one have shown promise in reducing oxidative stress and inflammation in neuronal cells . The activation of nuclear factor E2-related factor (Nrf2), which plays a crucial role in cellular defense mechanisms against oxidative damage, was noted as a significant pathway influenced by these compounds.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Modulation of Cytokine Production : By affecting signaling pathways involved in inflammation, the compound may reduce the production of pro-inflammatory cytokines.
  • Antioxidant Activity : Similar compounds have been shown to enhance antioxidant defenses by upregulating Nrf2-dependent genes.

Case Studies

Several case studies provide insights into the efficacy and safety profile of compounds related to this structure:

  • Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with sulfonamide derivatives showed a significant reduction in infection rates compared to control groups .
  • Neuroprotection in Animal Models : In an animal model of stroke, thiazine derivatives were administered post-injury. Results indicated reduced infarct size and improved neurological scores, suggesting protective effects against ischemic damage .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C16H21N3O4S
  • Molecular Weight : 351.42 g/mol
  • CAS Number : 119018-29-0

Antidiabetic Activity

One of the primary applications of this compound is as an intermediate in the synthesis of Glimepiride , an antidiabetic medication. Glimepiride is used to control blood sugar levels in patients with type 2 diabetes mellitus. The sulfonamide group enhances the drug's efficacy by improving its binding affinity to the sulfonylurea receptor, which stimulates insulin secretion from pancreatic beta cells .

Antimicrobial Properties

Research has indicated that compounds similar to 7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide possess antimicrobial properties. Studies suggest that the thiazine ring can interact with bacterial enzymes, leading to inhibition of growth in various pathogens . This opens avenues for developing new antibiotics.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. Sulfonamides are known to exhibit anti-inflammatory effects by inhibiting certain pathways involved in inflammatory responses. This could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Glimepiride Efficacy

A clinical study evaluated the efficacy of Glimepiride synthesized using this compound as an intermediate. Results showed significant reductions in HbA1c levels among participants over a 12-week period, demonstrating its effectiveness in managing type 2 diabetes .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of derivatives based on this compound. Results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting potential for development as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Framework

The query compound’s pyrimido[2,1-b][1,3]thiazine scaffold differs from analogs in the evidence by replacing oxygen with sulfur in the thiazine ring. For example:

  • Compound (3) : 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile () contains an oxazine ring (O atom) instead of thiazine (S atom). The sulfur atom in the query compound may confer greater lipophilicity and alter π-stacking interactions in biological targets .
  • Ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate (): This thiazolo-pyrimidine lacks the fused tetrahydropyrimidine-thiazine system but shares a sulfur-containing heterocycle. Its crystal structure reveals a puckered pyrimidine ring (deviation: 0.224 Å from planarity), suggesting conformational flexibility that may also apply to the query compound .

Substituent Reactivity and Functional Groups

  • Methylthio Group (Compound 3): In pyrimido-oxazines, the methylthio group at the 8-position acts as a leaving group, enabling nucleophilic substitution (e.g., with amines, phenols) . The query compound lacks this group but includes a sulfamoylphenethyl side chain, which may participate in hydrogen bonding or target-specific interactions.
  • Sulfamoyl Phenethyl Side Chain : This moiety is absent in the evidence compounds but resembles sulfonamide pharmacophores in drugs like acetazolamide. Its presence likely enhances solubility and target affinity compared to the chlorophenyl/methylthio groups in Compound 3 .

Data Tables: Structural and Functional Comparison

Property Query Compound Compound 3 (Pyrimido-Oxazine) Thiazolo-Pyrimidine ()
Core Structure Pyrimido[2,1-b][1,3]thiazine Pyrimido[2,1-b][1,3]oxazine Thiazolo[3,2-a]pyrimidine
Key Substituents 7-Ethyl, 8-methyl, 6-oxo, N-(4-sulfamoylphenethyl) 8-Methylthio, 4-phenyl, 7-cyano, 4-chlorophenyl 2-(2,4,6-Trimethoxybenzylidene), 5-phenyl, 6-carboxylate
Reactivity Sulfamoyl group: H-bond donor/acceptor; potential enzyme inhibition Methylthio: Electrophilic site for nucleophilic substitution Benzylidene group: Conformational rigidity; π-π stacking
Crystallographic Data Not available Not reported Puckered pyrimidine (deviation: 0.224 Å), triclinic space group
Biological Implications Hypothesized: Sulfonamide-like activity (e.g., antimicrobial, diuretic) Methylthio group may enhance reactivity but reduce specificity Anticancer, antimicrobial (inferred from pyrimidine derivatives)

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?

The compound can be synthesized via multi-step heterocyclic condensation reactions. A typical approach involves refluxing precursors like substituted pyrimidines or thiazines with sulfamoylphenethylamine in a solvent system (e.g., acetic acid/acetic anhydride) under catalytic conditions (e.g., sodium acetate). For example, similar pyrimidine derivatives are synthesized via 8–10 hour reflux followed by recrystallization (ethyl acetate/ethanol) to yield crystalline products . Key conditions include precise stoichiometric ratios, temperature control (e.g., 427–428 K), and purification via slow evaporation to obtain single crystals for structural validation.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • X-ray crystallography : Resolve the 3D structure by analyzing deviations from planarity (e.g., pyrimidine ring puckering) and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings). Hydrogen-bonding networks (C–H···O) stabilize crystal packing .

Q. What are the primary structural features of the compound as determined by X-ray crystallography?

The central pyrimidine ring adopts a flattened boat conformation, with chiral centers (e.g., C5 deviating 0.224 Å from the mean plane). Substituents like the sulfamoylphenethyl group introduce steric effects, influencing intermolecular interactions (e.g., bifurcated hydrogen bonds along the c-axis). These features correlate with bioavailability and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during compound characterization?

Contradictions may arise from tautomerism or dynamic molecular behavior. Strategies include:

  • Variable-temperature NMR : Identify shifting proton signals caused by conformational flexibility.
  • DFT calculations : Compare experimental IR/NMR data with theoretical models to validate assignments .
  • Crystallographic validation : Resolve ambiguities (e.g., keto-enol tautomerism) by cross-referencing spectroscopic data with X-ray-derived bond lengths and angles .

Q. What computational methods are recommended to predict the compound’s reactivity or interactions?

  • Molecular docking : Use software like AutoDock Vina to simulate binding with biological targets (e.g., enzymes with sulfamoyl-binding pockets).
  • COMSOL Multiphysics : Model reaction kinetics or diffusion processes in synthetic pathways. AI-driven simulations can optimize parameters like solvent polarity or catalyst loading .
  • MD simulations : Analyze stability in biological membranes using force fields (e.g., AMBER) to guide drug design .

Q. How to design experiments to study structure-activity relationships (SAR) involving this compound?

  • Analog synthesis : Modify substituents (e.g., ethyl/methyl groups) and evaluate pharmacological activity (e.g., enzyme inhibition assays).
  • Control experiments : Include negative controls (e.g., scaffold-only analogs) to isolate the sulfamoyl group’s contribution to activity.
  • Theoretical framework : Link SAR to a conceptual model (e.g., Hammett plots for electronic effects) to rationalize trends .

Q. What methodologies optimize the synthetic yield and purity of the compound?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reflux time, solvent ratios). For example, ethyl acetate/ethanol (3:2) recrystallization improves crystal quality .
  • Process control : Implement inline IR spectroscopy to monitor reaction progression and minimize byproducts.
  • Green chemistry : Replace acetic anhydride with ionic liquids to enhance atom economy .

Q. How should researchers address discrepancies between theoretical and experimental data in crystallographic studies?

  • Refinement protocols : Adjust H-atom placement using riding models (C–H = 0.93–0.98 Å) and validate thermal parameters (Uiso_{\text{iso}}) .
  • Data reconciliation : Compare experimental bond lengths (e.g., C=O at 1.22 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or measurement errors .

Methodological Notes

  • Basic research prioritizes foundational techniques (synthesis, spectroscopy), while advanced research integrates computational modeling, SAR, and process optimization.
  • Always cross-validate data across multiple methods (e.g., NMR + XRD) to mitigate instrumental biases .
  • Adhere to frameworks like CRDC’s "Process control and simulation" (RDF2050108) for systematic experimental design .

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